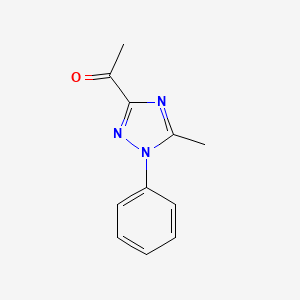

1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone

Description

Properties

IUPAC Name |

1-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8(15)11-12-9(2)14(13-11)10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEJCYQQBWLPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680546 | |

| Record name | 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92289-44-6 | |

| Record name | 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acetylation of 5-Methyl-1-phenyl-1H-1,2,4-triazole

- Starting Material: 5-methyl-1-phenyl-1H-1,2,4-triazole.

- Reagents: Acetic anhydride or acetyl chloride.

- Catalysts/Bases: Commonly a base such as pyridine or triethylamine is employed to neutralize the acid by-products and promote acetylation.

- Solvents: Organic solvents like dichloromethane, chloroform, or methanol can be used depending on solubility and reaction optimization.

- Conditions: Reaction temperature is controlled, often at room temperature or slightly elevated (25–60°C), and reaction time varies from 1 to several hours to achieve completion.

This method is reported as efficient and yields the target compound with good purity after standard work-up and purification procedures such as recrystallization or chromatography.

Alternative Routes and Precursors

- Some literature reports the synthesis of related triazole ethanones via cyclization reactions involving hydrazine derivatives and acetoacetate esters, followed by ring closure to form the triazole ring and subsequent acetylation steps.

- Diazotization and azide chemistry have been employed to generate triazole intermediates that are further functionalized to yield acetylated products.

- Reactions involving sodium methoxide as a base in methanol have been utilized to facilitate the formation of triazole derivatives from azido precursors and β-ketoesters, which can be adapted for the synthesis of this compound analogs.

Reaction Scheme Summary (Conceptual)

| Step | Reactants/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | 5-methyl-1-phenyl-1H-1,2,4-triazole + Acetic anhydride (or Acetyl chloride) + Base | This compound | Acetylation at 3-position of triazole ring |

| 2 | Alternative: 2-azido-1,3,4-thiadiazoles + ethyl acetoacetate + NaOMe in MeOH | Triazole-4-carboxylic acid derivatives | Intermediate step for triazole ring formation |

| 3 | Diazotization of 2-amino-1,3,4-thiadiazoles | 2-azido-1,3,4-thiadiazoles | Precursor generation for triazole synthesis |

Research Findings and Yield Optimization

- The acetylation reaction is typically high-yielding when performed under controlled conditions, with yields reported in the range of 70–90% depending on purification methods.

- Reaction time and temperature optimization are critical to minimize side reactions and degradation of the triazole ring.

- Use of mild bases such as triethylamine improves selectivity and reduces by-products.

- Solvent choice impacts solubility of starting materials and intermediates, affecting reaction kinetics and yield.

- Purification by recrystallization from ethanol or chromatographic techniques ensures high purity of the final product.

Analytical Characterization of Prepared Compound

- The synthesized this compound is typically characterized by:

- Elemental Analysis: Confirms molecular composition.

- NMR Spectroscopy (1H, 13C): Confirms structure and substitution pattern.

- Mass Spectrometry: Confirms molecular weight (201.22 g/mol).

- IR Spectroscopy: Identifies characteristic functional groups such as the carbonyl stretch (~1700 cm⁻¹) and triazole ring vibrations.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Direct acetylation | 5-methyl-1-phenyl-1H-1,2,4-triazole | Acetic anhydride or acetyl chloride, base (pyridine or triethylamine), organic solvent, RT to 60°C | 70–90% | Most common, straightforward method |

| Azide-β-ketoester route | 2-azido-1,3,4-thiadiazoles + ethyl acetoacetate | Sodium methoxide in methanol, mild conditions | Moderate to high | Involves intermediate triazole ring formation |

| Diazotization and cyclization | 2-amino-1,3,4-thiadiazoles | Diazotization to diazonium salt, then azide formation | Moderate | Precursor generation for triazole synthesis |

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Oxidized triazole derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound’s structure allows it to interact with cellular pathways involved in inflammation and cancer, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The physical properties of triazole derivatives are highly influenced by substituents. Below is a comparison of key analogs:

Key Observations :

- Substituent Bulk : Ethyl substitution at position 5 () increases molecular weight compared to methyl but reduces crystallinity (lower melting point inferred).

- Polar Groups : Hydroxyphenyl () and methoxyphenyl () substituents enhance hydrogen bonding, raising melting points (e.g., 270–271°C for ).

- Heterocyclic Extensions : Thiadiazole or thiazole moieties () increase molecular complexity and melting points due to rigid structures .

Key Observations :

- Anticancer Potency : Derivatives with thiadiazole () or thiazole () extensions show enhanced activity, likely due to improved DNA intercalation or enzyme inhibition.

- Substituent Flexibility: The presence of a thioether linker () or aminoethyl groups () broadens biological targets, enabling antifungal and anticancer effects.

- Triazole Core Importance : 1,2,4-Triazole derivatives generally outperform 1,2,3-triazoles () in bioactivity, possibly due to better binding to cytochrome P450 enzymes or carbonic anhydrases .

Biological Activity

1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and specific case studies highlighting its efficacy against various pathogens.

The molecular formula of this compound is C12H13N3O, with a molecular weight of approximately 215.25 g/mol. The structure includes a triazole ring which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,3-triazoles have shown efficacy against various bacterial strains and fungi. A study evaluating the antibacterial activity of triazole derivatives reported that certain compounds demonstrated minimum inhibitory concentrations (MICs) below 6 µg/mL against Mycobacterium tuberculosis .

Antiparasitic Activity

Triazole compounds are also recognized for their antiparasitic effects. In particular, studies have highlighted the potential of triazole derivatives in combating Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the triazole ring enhance antimalarial activity .

Case Studies

Case Study 1: Antitubercular Activity

A series of novel 1,2,3-triazole-benzoxazole hybrids were synthesized and evaluated for their inhibitory effects on DprE1 (Decaprenylphosphoryl-beta-D-ribose 2'-oxidase), an enzyme critical for Mycobacterium tuberculosis survival. Compounds BOK-2 and BOK-3 exhibited IC50 values of 2.2 ± 0.1 µM and 3.0 ± 0.6 µM respectively, indicating strong inhibition .

Case Study 2: Antimalarial Activity

In another study focusing on triazole derivatives, it was found that specific modifications to the triazole ring resulted in enhanced activity against Plasmodium falciparum. The presence of electronegative groups at key positions was correlated with increased efficacy .

The mechanisms through which this compound exerts its biological effects are primarily linked to its interaction with critical enzymes and biological pathways in target organisms. For instance:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways.

- Disruption of Cellular Processes : By interfering with nucleic acid synthesis and cellular respiration in parasites and bacteria, these compounds can effectively halt pathogen proliferation.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone?

The synthesis typically involves nucleophilic substitution reactions. For example, reacting a precursor like 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)-ethanone with a triazole-3-thione derivative in acetone under reflux, using K₂CO₃ as a base to facilitate thiolate formation. The product is then filtered, washed, and recrystallized from ethanol . Similar methods utilize coupling of aryl halides with triazole-thiols in polar aprotic solvents, with yields optimized via stepwise addition and prolonged stirring .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- ¹H/¹³C NMR : Assigns proton and carbon environments, e.g., aromatic protons (δ 7.7–8.6 ppm) and carbonyl carbons (δ 190–210 ppm) .

- GC-MS/EI-HRMS : Validates molecular ion peaks and fragmentation patterns (e.g., m/z 441 [M⁺] for derivatives) .

- Elemental Analysis : Confirms stoichiometric purity (C, H, N, S within ±0.3% of theoretical values) .

Q. What crystallographic software is recommended for resolving its crystal structure?

The SHELX system (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution refinement . WinGX provides a user-friendly interface for data processing and visualization .

Advanced Research Questions

Q. How do Density Functional Theory (DFT) calculations enhance experimental X-ray diffraction data in structural analysis?

DFT/B3LYP methods with basis sets like 6-31G(d,p) optimize molecular geometries, which are then compared to X-ray bond lengths/angles. Discrepancies ≤0.05 Å (bond lengths) and ≤2° (angles) validate computational models. For example, studies on analogous triazolyl-ethanones show excellent agreement between DFT-optimized and crystallographic data, resolving ambiguities in torsional angles .

Q. What strategies address contradictions in biological activity data across derivatives?

- Structure-Activity Relationship (SAR) Analysis : Systematic variation of substituents (e.g., replacing N-methyl with N-ethyl) can reduce MIC values from 125 µg/mL to 62.5 µg/mL against Pseudomonas aeruginosa .

- Dose-Response Assays : Serial dilution methods quantify potency gradients, though limitations include time-intensive preparation and lack of storage stability .

Q. How is the compound’s anticancer potential evaluated in vitro, and what selectivity challenges arise?

- MTT Assay : Measures cytotoxicity against cell lines (e.g., glioblastoma U-87 vs. breast cancer MDA-MB-231). Compound 12 (1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone) showed selectivity for U-87 (IC₅₀: 12 µM) due to target-specific interactions .

- Selectivity Optimization : Co-culturing with non-cancerous cells identifies off-target effects, guiding structural modifications (e.g., fluorophenyl groups enhance glioblastoma specificity) .

Q. What computational and experimental approaches reconcile discrepancies in antimicrobial activity across analogs?

- Molecular Docking : Predicts binding affinities to bacterial targets (e.g., Pseudomonas efflux pumps). Derivatives with pyridinyl-thioether moieties exhibit stronger interactions, correlating with MIC values of 31.25 µg/mL .

- Time-Kill Assays : Differentiate bacteriostatic vs. bactericidal effects. For example, 1-(4-methoxyphenyl)-2-((4-ethyl-triazolyl)thio)ethanone demonstrated bactericidal activity (MBC/MIC ratio ≤2) .

Methodological Considerations

Q. How are reaction conditions optimized to improve synthetic yields?

- Solvent Selection : Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity of thiolate intermediates .

- Catalyst Screening : Lewis acids (e.g., AlCl₃) improve Friedel-Crafts acylation efficiency in aryl ketone synthesis .

- Temperature Control : Reflux (~80°C) balances reaction rate and byproduct minimization .

Q. What protocols mitigate challenges in crystallizing hydrophobic triazolyl-ethanones?

- Vapor Diffusion : Slow evaporation of ethanol/water mixtures promotes single-crystal growth .

- Cryoprotection : Glycerol (20% v/v) prevents ice formation during X-ray data collection at 100 K .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.